molecular formula C7H6BrClN2S B1330048 2-Amino-4-chlorobenzothiazole hydrobromide CAS No. 27058-83-9

2-Amino-4-chlorobenzothiazole hydrobromide

Cat. No.: B1330048
CAS No.: 27058-83-9
M. Wt: 265.56 g/mol
InChI Key: DXXACNSRSDYMOR-UHFFFAOYSA-N
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Description

2-Amino-4-chlorobenzothiazole hydrobromide is a chemical compound with the molecular formula C7H6BrClN2S and a molecular weight of 265.56 g/mol . This compound is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide typically involves the reaction of 2-Amino-4-chlorobenzothiazole with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrobromide salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may also include purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chlorobenzothiazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Condensation: Aldehydes and ketones are used under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4-chlorobenzothiazole hydrobromide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chlorobenzothiazole hydrobromide is unique due to the presence of both amino and chloro groups, which allow it to participate in a wide range of chemical reactions. Additionally, the hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

4-chloro-1,3-benzothiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S.BrH/c8-4-2-1-3-5-6(4)10-7(9)11-5;/h1-3H,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXACNSRSDYMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181529
Record name Benzothiazole, 2-amino-4-chloro-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27058-83-9
Record name 2-Benzothiazolamine, 4-chloro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27058-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-amino-4-chloro-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2-amino-4-chloro-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobenzothiazol-2-amine monohydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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